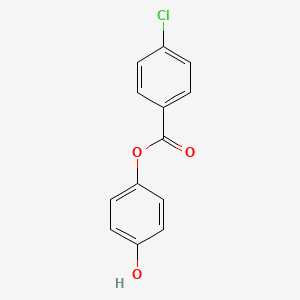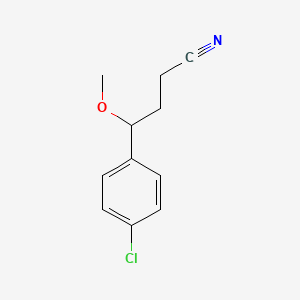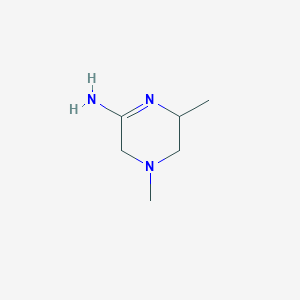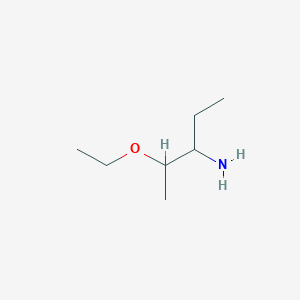![molecular formula C14H14ClN3O4 B13786866 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione CAS No. 63467-06-1](/img/structure/B13786866.png)
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications, including dyes, plastics, and coatings. The compound’s unique structure, which includes an azo group and a cyclohexane ring, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione typically involves a diazo-coupling reaction. This process begins with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is subsequently coupled with 5,5-dimethylcyclohexane-1,3-dione under basic conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products Formed
Reduction: 2-[(4-Amino-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Substitution: 2-[(4-Hydroxy-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione.
Oxidation: 2-[(4-Chloro-2-nitrophenyl)azoxy]-5,5-dimethylcyclohexane-1,3-dione.
科学研究应用
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a pigment in the manufacture of dyes, plastics, and coatings due to its stability and colorfastness.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, the nitro and chloro substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or dyeing processes.
相似化合物的比较
Similar Compounds
- **2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide
- **1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
- **2-(2’-Nitro-4’-chlorophenylazo)-4-methyl-6-tert-butylphenol
Uniqueness
2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an azo group, which imparts distinct chemical properties and stability. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
CAS 编号 |
63467-06-1 |
|---|---|
分子式 |
C14H14ClN3O4 |
分子量 |
323.73 g/mol |
IUPAC 名称 |
2-[(4-chloro-2-nitrophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14ClN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-9-4-3-8(15)5-10(9)18(21)22/h3-5,13H,6-7H2,1-2H3 |
InChI 键 |
YQEWWWGIXNSFGR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


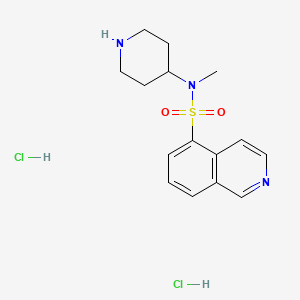
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
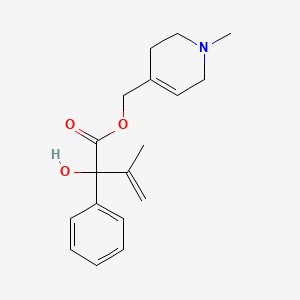
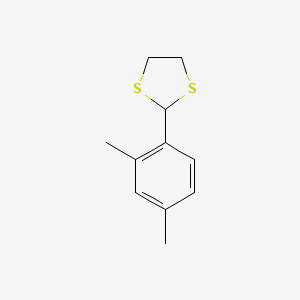
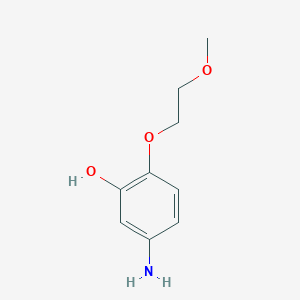

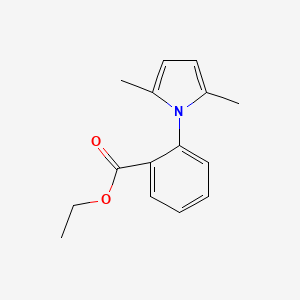
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
